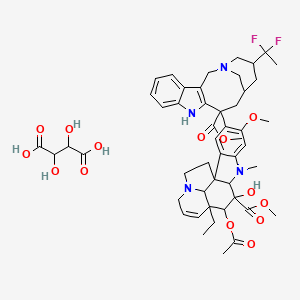

L-tartaric acid; vinflunine

Description

Properties

Molecular Formula |

C49H60F2N4O14 |

|---|---|

Molecular Weight |

967.0 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

TXONSEMUKVZUON-UHFFFAOYSA-N |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Vinflunine

Pioneering Superacidic Chemistry for Vinflunine (B192657) Synthesis

The synthesis of vinflunine is a landmark achievement in the application of superacidic chemistry to complex natural product derivatives. researchgate.netnih.govnih.gov This powerful technique allows for chemical transformations that are not possible under conventional conditions. nih.gov In the case of vinflunine, it facilitates the selective introduction of two fluorine atoms at the 20' position of the catharanthine (B190766) moiety of vinorelbine (B1196246). nih.govnih.gov This region of the molecule was previously inaccessible to chemical modification through classical synthetic methods. nih.gov

The process involves treating a precursor vinca (B1221190) alkaloid, such as vinorelbine, with a superacidic medium, typically a mixture of hydrogen fluoride (B91410) (HF) and a Lewis acid like antimony pentafluoride (SbF₅). chemistryviews.orgfrontiersin.org This creates a highly acidic environment that activates the molecule for the desired fluorination reaction. chemistryviews.org The use of superacid chemistry was a departure from the harsh conditions generally thought necessary for fluorination, demonstrating that it could be achieved with good functional group tolerance. chemistryviews.org

The successful application of this methodology not only yielded vinflunine but also opened up new avenues for the synthesis of other fluorinated analogues of biologically active compounds. chemistryviews.org The specific introduction of fluorine atoms into the vinflunine structure is crucial to its distinct pharmacological properties. aacrjournals.org

Exploration of C-20' Fluorination in Vinca Alkaloid Scaffold Design

The introduction of fluorine atoms at the C-20' position of the vinca alkaloid scaffold, as seen in vinflunine, is a key structural modification that significantly influences its biological activity. nih.gov This selective fluorination, achieved through superacidic chemistry, was a novel approach in the design of vinca alkaloid derivatives. researchgate.netnih.gov The resulting compound, 20',20'-difluoro-3',4'-dihydrovinorelbine, demonstrated superior in vivo antitumor activity compared to its non-fluorinated precursor, vinorelbine. researchgate.netnih.gov

The rationale behind targeting the C-20' position stems from the desire to explore a previously unexploited region of the catharanthine part of the molecule. researchgate.net This strategic modification led to a compound with a different and broader spectrum of activity compared to other vinca alkaloids. aacrjournals.org Research has highlighted the essential contribution of the fluorine atoms to the observed antitumor activity, as the non-fluorinated counterpart was found to be devoid of such activity in experimental models. aacrjournals.org

The success of C-20' fluorination in creating vinflunine has spurred further interest in the strategic placement of fluorine atoms to enhance the therapeutic properties of other complex molecules. The strong carbon-fluorine bond contributes to greater metabolic stability compared to other halogenated analogues. chemistryviews.org

Research on Novel Vinflunine Derivatives and Structure-Activity Relationships

Following the successful development of vinflunine, research has continued to explore the synthesis of novel derivatives to further understand and optimize the structure-activity relationships (SAR) within this class of compounds. pillbuys.comresearchgate.net These studies aim to identify new analogues with improved potency and pharmacological profiles. acs.org

Modifications have been explored at various positions of the vinflunine scaffold. For instance, a series of novel C-12' substituted vinflunine derivatives have been synthesized, with some compounds demonstrating comparable in vitro cytotoxic potency to vinflunine against certain cell lines. pillbuys.comresearchgate.net Other research has focused on the synthesis of C-17-chloro-substituted derivatives of vinorelbine and vinflunine. researchgate.net

The synthesis of C20' amine, urea, and thiourea (B124793) derivatives of vinblastine (B1199706) has also been reported, with some urea-based analogues showing potency that matches or even exceeds that of the parent compound. acs.org These findings suggest that the area around the C20' position can accommodate various substituents, some of which can lead to enhanced potency. acs.org

Molecular and Cellular Mechanisms of Vinflunine Action: Preclinical Investigations

Tubulin Binding and Microtubule Assembly Inhibition Dynamics

Vinflunine (B192657), like other vinca (B1221190) alkaloids, exerts its primary effect by interacting with tubulin, the fundamental protein subunit of microtubules. patsnap.compatsnap.com However, the nature of this interaction distinguishes vinflunine from its predecessors. Preclinical studies have shown that vinflunine binds to tubulin at or near the vinca binding site, which is believed to be on the β-tubulin subunit at the interface between tubulin dimers. drugbank.comnih.gov This binding inhibits the polymerization of tubulin into microtubules. patsnap.comdrugbank.com

Furthermore, vinflunine's interaction with tubulin induces conformational changes that inhibit the hydrolysis of guanosine (B1672433) triphosphate (GTP), a critical step in microtubule dynamics. nih.gov While it interacts with the vinca binding domain, vinflunine does not significantly prevent the binding of radiolabeled vincristine (B1662923), vinblastine (B1199706), or vinorelbine (B1196246) to unassembled tubulin, indicating a unique mode of interaction. nih.gov

Perturbation of Microtubule Dynamic Instability and Treadmilling

Microtubules are highly dynamic structures that undergo constant cycles of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. aacrjournals.orgaacrjournals.org They also exhibit treadmilling, which involves net growth at the plus end and net shortening at the minus end. aacrjournals.orgaacrjournals.org These dynamic processes are essential for the proper formation and function of the mitotic spindle during cell division. drugbank.com

Vinflunine disrupts these dynamics in a manner distinct from older vinca alkaloids. aacrjournals.orgnih.gov Its primary effects on dynamic instability include:

Slowing the microtubule growth rate. drugbank.comaacrjournals.org

Increasing the duration of the growth phase. drugbank.comaacrjournals.org

Reducing the duration of the shortening phase. aacrjournals.org

Notably, unlike vinblastine, vinflunine does not significantly reduce the rate of shortening or increase the time microtubules spend in a paused state (neither growing nor shortening). aacrjournals.orgnih.gov Vinflunine also suppresses microtubule treadmilling, although less potently than vinblastine. aacrjournals.orgaacrjournals.org This unique profile of effects on microtubule dynamics is thought to contribute to its distinct biological activity and potentially a more favorable profile in non-tumor cells. aacrjournals.orgnih.gov

Induction of Cell Cycle Arrest at Mitosis (G2+M Phase)

The disruption of microtubule dynamics by vinflunine directly impacts cell cycle progression. By interfering with the formation and function of the mitotic spindle, vinflunine prevents the proper alignment and segregation of chromosomes during mitosis. patsnap.compatsnap.com This leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism.

As a result, cells treated with vinflunine are unable to proceed through mitosis and arrest in the G2 and M phases (G2+M) of the cell cycle. patsnap.comdrugbank.comnih.gov This G2/M arrest is a hallmark of microtubule-targeting agents and is a concentration-dependent effect. nih.govresearchgate.net The mitotic block occurs specifically at the metaphase/anaphase transition, ultimately preventing cell division and proliferation. drugbank.comaacrjournals.orgnih.gov Studies have shown that the concentrations of vinflunine that induce mitotic block are similar to those that inhibit cell proliferation, underscoring this as a primary mechanism of its antitumor action. biocrick.com

| Cell Line | Vinflunine Concentration for G2/M Arrest | Reference |

| P388 leukemia | Concentration-dependent | nih.gov |

| Human tumor cell lines (ECV304, MCF-7, H292, CAL-27) | Concentration-dependent, starting at 4h incubation | researchgate.netnih.gov |

| HeLa | IC50 for mitotic block: 38 nM | biocrick.com |

Mechanisms of Apoptosis Induction in Target Cells

The sustained mitotic arrest induced by vinflunine ultimately triggers programmed cell death, or apoptosis. patsnap.comdrugbank.comaacrjournals.org This is a common fate for cells that are unable to satisfy the mitotic checkpoint and complete cell division. The molecular mechanisms underlying vinflunine-induced apoptosis have been investigated in preclinical models.

In P388 leukemia cells, vinflunine treatment leads to characteristic signs of apoptosis, including DNA fragmentation and the proteolytic cleavage of poly-(ADP-ribose) polymerase (PARP). nih.gov This process involves the activation of key signaling molecules and enzymes:

c-Jun N-terminal kinase 1 (JNK1) stimulation. nih.gov

Activation of caspases-3 and -7. nih.gov

The role of caspases is critical, as the use of a caspase inhibitor can block vinflunine-induced apoptosis. nih.gov Interestingly, in this cell line, the apoptotic signal initiated by vinflunine does not appear to involve the phosphorylation of Bcl-2, a key regulator of apoptosis. nih.gov However, the development of resistance to vinflunine was associated with increased levels of the anti-apoptotic proteins Bcl-2 and Bfl-1/A1, indirectly suggesting their involvement in the cell death pathway. nih.gov

Effects on Centromere Dynamics and Spindle Tension Regulation

During mitosis, the correct attachment of microtubules to kinetochores (protein structures on centromeres) generates tension that is crucial for signaling the cell to proceed to anaphase. aacrjournals.org Vinflunine's suppression of microtubule dynamics directly affects this process.

Quantitative time-lapse confocal microscopy in living human U2OS cells has revealed that vinflunine, at concentrations that block mitosis, significantly suppresses the dynamic movements of centromeres. aacrjournals.orgnih.govresearchgate.net Key findings include:

A decrease in centromere dynamicity. aacrjournals.orgresearchgate.net

An increase in the time centromeres spend in a paused state. aacrjournals.orgresearchgate.net

A decrease in centromere relaxation rates, stretching durations, and transition frequencies. aacrjournals.orgresearchgate.net

These effects collectively lead to a reduction in the normal microtubule-dependent tension at the centromeres and kinetochores. aacrjournals.orgnih.govresearchgate.net This lack of tension prevents the satisfaction of the spindle assembly checkpoint, thus causing the mitotic arrest. aacrjournals.orgnih.gov There is a strong correlation between the suppression of kinetochore-microtubule dynamics and the induction of mitotic block, indicating this is a primary mechanism of action. aacrjournals.orgnih.gov

| Parameter (at approx. IC50 for mitotic accumulation) | Vinflunine (18.8 nM) | Vinorelbine (7.3 nM) | Vinblastine (6.1 nM) | Reference |

| Decrease in Centromere Dynamicity | 44% | 25% | 26% | aacrjournals.orgnih.govresearchgate.net |

| Increase in Paused State Duration | 63% | 52% | 36% | aacrjournals.orgnih.govresearchgate.net |

Intracellular Accumulation and Subcellular Localization Studies

A significant finding from preclinical studies is that vinflunine accumulates to high levels within cells. tandfonline.com In HeLa cells, intracellular levels of vinflunine were found to be more than 10-fold higher than those of vinblastine. umanitoba.ca This high level of accumulation may compensate for its lower binding affinity to tubulin. tandfonline.com

Interestingly, despite these high intracellular concentrations, studies in PtK2 cells showed that most microtubules remained intact, suggesting that a large portion of the drug may be localized in cellular compartments other than the microtubule network. umanitoba.ca Further research has explored vinflunine's interaction with other proteins, such as calmodulin (CaM), a calcium-binding protein involved in regulating microtubule stability through proteins like STOP (stable tubule only polypeptide). umanitoba.ca Vinflunine was found to be a better inhibitor of the STOP-calmodulin interaction than vinblastine, suggesting that its effects on microtubule dynamics may be influenced by actions on regulatory proteins, not just direct tubulin binding. umanitoba.ca The subcellular localization of vinflunine and its metabolites is an area of ongoing investigation to fully understand its cellular activity. drugbank.com

Investigation of Antimitotic, Anti-angiogenic, and Antivascular Activities

Beyond its direct effects on tumor cell division (antimitotic activity), vinflunine has demonstrated anti-angiogenic and antivascular properties in preclinical models. patsnap.comhemonc.orgresearchgate.netresearchgate.net Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. patsnap.com

Vinflunine's anti-angiogenic effects are believed to stem from its inhibition of microtubule dynamics within endothelial cells, which are the cells that line blood vessels. patsnap.com By disrupting the endothelial cell cytoskeleton, vinflunine can interfere with their proliferation, migration, and tube formation, all essential steps in angiogenesis. researchgate.netkisti.re.kr

Preclinical Comparative Efficacy against Tumor Xenografts

Preclinical in vivo studies have consistently demonstrated that vinflunine possesses a broad and potent spectrum of antitumor activity across a range of human tumor xenografts, often superior to that of its parent compound, vinorelbine. nih.govnih.gov In a comprehensive evaluation against a panel of eleven subcutaneously implanted human tumor xenografts, vinflunine showed definite (high or moderate) antitumor activity against 64% (7 out of 11) of the models. nih.govaacrjournals.org In stark contrast, vinorelbine exhibited only moderate activity against just 27% (3 out of 11) of the same xenografts, suggesting a significantly broader spectrum of activity for vinflunine. nih.govaacrjournals.org

Tumor regressions have been specifically noted in human renal and small cell lung cancer tumor xenografts treated with vinflunine. nih.govresearchgate.netresearchgate.net For instance, high activity was recorded against RXF944LX kidney cell xenografts and NCI-H69 small cell lung xenografts. aacrjournals.org Further studies highlighted significant growth inhibition of human lung (LX-1) and breast (MX-1) tumor xenografts, with optimal treated versus control (T/C) values of 23% and 26%, respectively. nih.gov A notable finding in these experiments was that vinflunine induced considerably more prolonged inhibitory effects on tumor growth compared to vinorelbine. nih.gov

Against murine models, such as P388 leukemia, vinflunine achieved increases in life span ranging from 200% to 457%, which was markedly superior to the 129-186% range obtained with other tested vinca alkaloids. nih.gov In the B16 melanoma model, vinflunine's activity was also superior to that of vinorelbine in terms of both survival prolongation and tumor growth inhibition. nih.gov This superior preclinical efficacy has been a key driver for its clinical development. nih.govresearchgate.net

Table 1: Preclinical Comparative Efficacy of Vinflunine in Tumor Xenograft Models

| Tumor Model (Type) | Comparator Drug(s) | Key Research Findings for Vinflunine | Source(s) |

|---|---|---|---|

| Human Tumor Xenograft Panel (11 models) | Vinorelbine | Showed definite antitumor activity in 7/11 (64%) models, compared to 3/11 (27%) for vinorelbine, indicating a broader activity spectrum. | nih.govaacrjournals.org |

| LX-1 (Human Lung) | Vinorelbine | Demonstrated significant tumor growth inhibition with an optimal T/C value of 23%. Effects were more prolonged than those of vinorelbine. | nih.gov |

| MX-1 (Human Breast) | Vinorelbine | Achieved significant tumor growth inhibition with an optimal T/C value of 26%. | nih.gov |

| RXF944LX (Human Kidney) & NCI-H69 (Small Cell Lung) | Vinorelbine | Exhibited high activity, contributing to documented tumor regressions in these models. | aacrjournals.orgresearchgate.net |

| PAXF546 (Pancreatic), PC-3 (Prostate), TC37 (Colon) | Vinorelbine | Showed moderate antitumor activity against these human tumor xenografts. | aacrjournals.org |

| P388 (Murine Leukemia) | Other Vinca Alkaloids | Resulted in markedly superior increases in life span (T/C ratios of 200%-457%) compared to other vinca alkaloids (129-186%). | nih.gov |

| B16 (Murine Melanoma) | Vinorelbine | Proved active in terms of both survival prolongation and tumor growth inhibition, with superior activity compared to vinorelbine under the same conditions. | nih.gov |

| Murine Bladder Cancer (Orthotopic) | Vinorelbine | Demonstrated higher antitumor activity than vinorelbine in an orthotopic model of transitional cell carcinoma of the bladder. | karger.comumich.edu |

Comparative Analysis of Drug Resistance Induction Profiles

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump. frontiersin.orgnih.gov While vinflunine is recognized as a substrate for P-gp, preclinical studies have revealed that it is a markedly less potent inducer of resistance and a weaker substrate for this pump compared to other vinca alkaloids. nih.govresearchgate.netcapes.gov.bruni.lu

Research has shown that vinflunine has a 2- to 13-fold lower susceptibility to P-gp-mediated efflux compared to vincristine and vinblastine. frontiersin.orgnih.govnih.govfrontiersin.org This diminished interaction is a critical differentiating feature. frontiersin.orgnih.gov In both in vitro and in vivo experiments using murine and human tumor cells, studies confirmed that drug resistance is generated far less readily with vinflunine than with vinorelbine. tandfonline.comwhiterose.ac.ukiiarjournals.org This applies to both the time required for resistance to develop and the ultimate level of resistance achieved. tandfonline.com For example, while ovarian cancer cells (A2780-TC1) were significantly resistant to vinflunine compared to the wild-type cells, they were far less resistant to vinflunine than to vinblastine, supporting the finding that vinflunine is a less potent inducer of resistance. aacrjournals.org

Table 2: Comparative Analysis of Drug Resistance Induction Profiles

| Compound | Interaction with P-glycoprotein (P-gp) | Key Research Findings | Source(s) |

|---|---|---|---|

| Vinflunine | Weak substrate | Displays 2.5 to 13-fold decreased susceptibility to P-gp-mediated efflux compared to vincristine and vinorelbine. It is a significantly less potent inducer of resistance than other vinca alkaloids. | researchgate.netfrontiersin.orgnih.govuni.lunih.gov |

| Vinorelbine | Substrate | Induces P-gp-mediated drug resistance more readily and to a higher level than vinflunine in both in vivo and in vitro models. | tandfonline.comresearchgate.netwhiterose.ac.uk |

| Vinblastine | Strong substrate | Strongly associated with P-gp-mediated resistance. Vinflunine shows a significantly lower resistance induction potential in comparison. | frontiersin.orguni.lunih.govaacrjournals.org |

| Vincristine | Strong substrate | A classic substrate for P-gp, leading to significant resistance. Vinflunine has a much lower susceptibility to this efflux mechanism. | frontiersin.orgnih.govnih.gov |

Pharmacokinetic and Metabolic Research of Vinflunine in Preclinical Models

Absorption and Tissue Distribution Profile in Preclinical Systems

Following intravenous administration in preclinical models, vinflunine (B192657) exhibits a pharmacokinetic profile characterized by extensive tissue distribution. nih.govdrugbank.com This is evidenced by a large terminal volume of distribution, suggesting the drug readily moves from the bloodstream into various tissues. drugbank.com In rats, after a single intravenous dose, vinflunine was found to be widely distributed throughout the body, with the highest concentrations observed in well-perfused organs. nih.gov Maximal tissue concentrations were generally reached within 30 minutes of administration. nih.gov

A similar pattern of wide tissue distribution was also observed in tumor-bearing mice, with the notable finding that vinflunine effectively distributes into tumor tissue. nih.gov The binding of vinflunine to plasma proteins has been investigated, showing moderate binding in rat plasma (58.4%). nih.gov In vitro studies using pegylated doxorubicin (B1662922) liposomes indicated that vinflunine can be substantially adsorbed to these liposomes, which may alter its tissue and blood distribution profile when co-administered. tga.gov.au

Interactive Data Table: Vinflunine Tissue Distribution in Rats

Hepatic Metabolism Pathways, Including Cytochrome P450 (CYP3A4) Involvement

The metabolism of vinflunine is a significant route of its elimination and involves multiple enzymatic pathways, primarily occurring in the liver. nih.gov In vitro studies have identified the cytochrome P450 (CYP) family of enzymes, specifically the CYP3A4 isoenzyme, as playing a major role in the oxidative metabolism of vinflunine. tga.gov.aunih.gov This pathway leads to the formation of several inactive metabolites. nih.gov

In addition to CYP3A4-mediated metabolism, another crucial pathway involves multiple esterases found in various organs. tga.gov.au These enzymes are responsible for the formation of vinflunine's main and only active metabolite, 4-O-deacetyl-vinflunine (DVFL). nih.gov It is important to note that in vitro studies have shown that vinflunine itself does not have inducing effects on CYP1A2, CYP2B6, or CYP3A4 activity, nor does it inhibit a range of CYP isoenzymes including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. europa.eueuropa.eu

Characterization of Active Metabolites, Notably 4-O-deacetyl-vinflunine (DVFL)

The primary and sole pharmacologically active metabolite of vinflunine is 4-O-deacetyl-vinflunine, commonly referred to as DVFL. tga.gov.autandfonline.com This metabolite is formed through the action of multiple esterases. drugbank.com The formation of DVFL from vinflunine is a relatively slow process.

Interactive Data Table: Pharmacokinetic Parameters of Vinflunine and DVFL in Preclinical Models

Preclinical Elimination Dynamics and Excretion Routes

The elimination of vinflunine from the body occurs through a combination of metabolism and excretion. nih.gov Preclinical studies in animals have shown that the primary route of excretion for drug-related material is through the feces, accounting for 66-83% of the administered dose. tga.gov.au A smaller portion is excreted in the urine. tga.gov.au

In rats, within 96 hours of administration, approximately 9.58% of the dose was excreted in the urine and 15.36% in the feces. nih.gov Biliary excretion was found to be a minor route, with only 0.71% of the dose recovered in the bile. nih.gov The form of the drug excreted differs between urine and feces. Unchanged vinflunine and its active metabolite, DVFL, are the main species found in the urine of mice, rats, and monkeys. tga.gov.au In contrast, the material excreted in the feces consists mainly of various metabolites that were not extensively characterized in these preclinical studies. tga.gov.au The elimination half-life of vinflunine after a single dose was found to be similar across mice, rats, dogs, and monkeys, ranging from 4 to 13 hours. tga.gov.au

Factors Influencing Pharmacokinetic Variability in Preclinical Studies

Several factors can contribute to the variability observed in the pharmacokinetics of vinflunine in preclinical investigations. One identified factor is the co-administration of other drugs. For example, an in vitro study showed that vinflunine adsorbs to the liposomes of pegylated doxorubicin, which could potentially alter the tissue distribution and clearance of vinflunine. tga.gov.au

Furthermore, like other vinca (B1221190) alkaloids, vinflunine is a substrate for P-glycoprotein (P-gp), although it exhibits a lower affinity compared to others in its class. europa.eueuropa.eu This interaction with P-gp, a transporter protein involved in drug efflux, can influence its pharmacokinetic profile. While the risk of clinically significant interactions due to this is considered unlikely, it remains a potential source of variability. europa.eueuropa.eu Additionally, interspecies differences in metabolism, such as the rate of DVFL formation, contribute to pharmacokinetic variations between different animal models. tga.gov.au

L Tartaric Acid: Advanced Applications in Pharmaceutical Sciences Research

Role in Salt and Cocrystal Formation for Active Pharmaceutical Ingredient Modulation

L-tartaric acid is a key excipient in pharmaceutical development, primarily utilized for its ability to form salts and cocrystals with active pharmaceutical ingredients (APIs). This strategic pairing aims to enhance the physicochemical properties of drug molecules, such as their solubility, stability, and bioavailability. mdpi.comchemicalbook.commdpi.com The structure of L-tartaric acid, featuring two carboxylic acid groups and two hydroxyl groups, facilitates the formation of robust ionic and hydrogen bonds, which are essential for creating stable salt and cocrystal structures. nih.gov

A notable example of its application is in the formulation of the anticancer drug vinflunine (B192657). Vinflunine is formulated as vinflunine ditartrate, a salt that significantly improves the aqueous solubility and stability of the parent drug. nih.govnih.govdrugbank.com The formation of this ditartrate salt involves the interaction between the two carboxylic acid groups of two L-tartaric acid molecules and two basic nitrogen atoms on the vinflunine molecule. This process of salt formation alters the crystal lattice of the API, leading to improved characteristics for pharmaceutical use. targetmol.com Research has shown that using L-tartaric acid as a coformer can generate novel solid forms of APIs with superior properties compared to the original free form. mdpi.comijpsonline.com

| Property | Vinflunine (Free Base) | Vinflunine Ditartrate |

| Molar Mass | 816.9 g/mol nih.gov | 1117.1 g/mol (calculated) |

| Aqueous Solubility | Poor tga.gov.au | Enhanced epo.org |

| Physical State | Solid | Crystalline Solid atamankimya.com |

| Suitability for Formulation | Challenging | More suitable for intravenous formulations tga.gov.au |

Influence on Pseudopolymorphic Forms of Pharmaceutical Compounds

Pseudopolymorphism describes the phenomenon where a compound can form different crystal structures by incorporating solvent molecules into its lattice. These forms are known as solvates or, if the solvent is water, hydrates. L-tartaric acid can play a crucial role in the formation of these pseudopolymorphic forms. mdpi.com

The hydroxyl and carboxyl groups of L-tartaric acid readily form hydrogen bonds with water molecules and the API, which can facilitate the inclusion of water into the crystal lattice during crystallization, leading to the formation of a hydrate (B1144303). rsc.org The presence and concentration of L-tartaric acid, along with other crystallization parameters like temperature and the solvent used, can affect the specific hydrate that is formed. mdpi.com In the case of vinflunine ditartrate, the tartrate component can create a hydrophilic environment within the crystal lattice, making it more susceptible to hydration. The resulting hydrated form may exhibit different physicochemical properties, including dissolution rate and stability, when compared to the anhydrous form. rsc.org

Utilization as a Buffering Agent for pH Control in Drug Formulations

L-tartaric acid is an effective buffering agent used to maintain the pH of pharmaceutical formulations. atamankimya.comatamanchemicals.comdrugfuture.com As a diprotic acid, it has two different pKa values (approximately 2.98 and 4.34 at 25°C), which allows it to buffer solutions over a specific pH range. atamanchemicals.comdrugfuture.com A stable pH is often essential for the solubility and stability of the API. tapellets.comtapellets.com

For intravenous drugs like vinflunine ditartrate, precise pH control is critical to prevent the drug from precipitating when diluted in the bloodstream and to minimize irritation at the injection site. google.comnih.gov The L-tartaric acid in the vinflunine ditartrate salt helps to maintain the pH of the reconstituted solution within a range that ensures the drug remains dissolved and stable. epo.orgeuropa.eu

| pKa Value (at 25°C) | Corresponding Acidic Group | Effective Buffering pH Range |

| pKa1 ≈ 2.98 drugfuture.com | First carboxylic acid group | ~2.0 - 4.0 |

| pKa2 ≈ 4.34 drugfuture.com | Second carboxylic acid group | ~3.3 - 5.3 |

Research on Chelating Properties for Metal Ion Complexation in Pharmaceutical Processes

L-tartaric acid is recognized for its ability to act as a chelating agent, forming stable complexes with various metal ions. atamanchemicals.comwikipedia.orgthermofisher.kr This property is valuable in pharmaceutical manufacturing and formulation.

Trace metal ions can act as catalysts in the degradation of APIs, leading to reduced potency and the formation of impurities. L-tartaric acid can sequester these metal ions by chelation, thereby preventing them from participating in degradation reactions and enhancing the stability of the drug product. atamankimya.combiokingco.com It can also be used to passivate metal surfaces of manufacturing equipment, preventing the leaching of metal ions into the product. atamanchemicals.com Research has also investigated the use of L-tartaric acid in analytical methods to detect and quantify metal ions in pharmaceutical samples. atamankimya.com

Antioxidant Properties and Contributions to Cellular Protection Research

L-tartaric acid possesses antioxidant properties that are of interest for their potential to protect cells from oxidative damage. mdpi.comatamanchemicals.comtypology.com Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in many diseases. researchgate.net

Historical and Contemporary Applications in Molecular Chirality and Structural Biology Studies (e.g., X-ray Crystallography)

L-tartaric acid has a foundational role in the history of stereochemistry and remains a critical tool in modern structural biology. nih.gov Louis Pasteur's separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate in the 19th century was a landmark discovery in molecular chirality. wikipedia.orgnumberanalytics.comccsenet.org

In modern pharmaceutical science, L-tartaric acid is widely used as a chiral resolving agent to separate racemic mixtures of APIs into their individual enantiomers. biokingco.comrasayanjournal.co.inresearchgate.net This is crucial as different enantiomers can have distinct pharmacological and toxicological profiles. L-tartaric acid can form diastereomeric salts with a racemic API, and these salts, having different solubilities, can be separated by methods like fractional crystallization. rsc.org

In the field of X-ray crystallography, L-tartaric acid and its salts are used to facilitate the crystallization of molecules, including APIs and proteins. nih.govccsenet.orgresearchgate.net Its rigid, chiral structure can act as a scaffold, promoting the growth of high-quality crystals suitable for X-ray diffraction analysis. nih.govyu.edu This analysis provides detailed three-dimensional structural information that is vital for understanding molecular function and for designing new drugs. nih.gov For vinflunine ditartrate, X-ray crystallography has been essential in determining the precise molecular interactions within the crystal.

Vinflunine L Tartaric Acid Salt: Formulation and Preclinical Development Research

Rationale for Vinflunine (B192657) Tartrate Salt Formation: Solubility and Stability Enhancement

The formulation of vinflunine as a ditartrate salt is a strategic decision rooted in the need to overcome inherent physicochemical challenges of the base molecule, primarily related to its solubility and stability. google.comgoogle.com Vinflunine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vinorelbine (B1196246), requires specific formulation approaches to ensure its viability as a pharmaceutical product. researchgate.net The use of L-tartaric acid to create the ditartrate salt addresses these issues significantly.

Research indicates that vinflunine ditartrate, while a powder that requires storage at cold temperatures (below -15°C) under an inert atmosphere in its solid state, exhibits markedly enhanced stability once dissolved in an aqueous solution. google.com This is a crucial characteristic for a parenterally administered drug. An unexpected finding was that the aqueous solution of vinflunine ditartrate is considerably more stable than its powdered form, which is counterintuitive as chemical degradation is often accelerated in liquid media. google.com Stability studies have demonstrated this enhanced stability in a pH range of 2.5 to 5.0. google.com The drug substance is described as "soluble" or "freely soluble" at acidic pH values of 1, 3.5, and 4.5, though the base form precipitates above a pH of 6.4. tga.gov.au

The process of salt formation with organic acids like tartaric acid has been shown to yield a product that is not only easier to crystallize but also has improved characteristics regarding residual solvents and a reduced tendency for moisture absorption. google.com A key advantage noted in related research is the significant improvement in light durability, which is beneficial for the storage and handling of the pharmaceutical compound. google.com The selection of the tartrate salt form for vinca alkaloids like vinorelbine has also been shown to be important for enhancing both stability and solubility, providing a basis for its use with vinflunine. google.comgoogle.com

Table 1: Summary of Physicochemical Enhancements with Vinflunine Tartrate Salt

| Property | Finding | Source(s) |

|---|---|---|

| Aqueous Stability | Vinflunine ditartrate is significantly more stable in an aqueous solution (pH 2.5-5.0) than in its solid, powdered form. | google.com |

| Solubility | The ditartrate salt is described as "soluble" or "freely soluble" in aqueous solutions at acidic pH (e.g., 1, 3.5, 4.5). | tga.gov.au |

| Physical Form | The salt form facilitates easier crystallization. | google.com |

| Hygroscopicity | The resulting salt is less prone to moisture absorption compared to the free base. | google.com |

| Light Stability | Salt formation with organic acids can greatly improve light durability. | google.com |

Advanced Preclinical Formulation Development: Liposomal Delivery Systems

To enhance the therapeutic profile of vinca alkaloids, advanced drug delivery systems, particularly liposomes, have been a major focus of preclinical research. nih.govsemanticscholar.org Liposomes are microscopic vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform for drug delivery. tandfonline.commdpi.com For vinca alkaloids, liposomal formulations are investigated to improve pharmacokinetic properties, enhance tumor targeting, and potentially reduce systemic toxicity. nih.govtandfonline.com

While research on liposomal delivery systems specifically for vinflunine is less extensive than for other vinca alkaloids like vincristine (B1662923) and vinorelbine, the principles and demonstrated advantages are considered applicable. nih.gov Preclinical studies with liposomal vincristine, for example, have shown significantly increased antitumor activity with similar or reduced toxicities compared to the free drug. liposomes.ca These advanced formulations are designed with key properties in mind: an optimal size (around 100 nm) to facilitate extravasation into tumor tissue, an extended circulation half-life, and a controlled rate of drug release at the target site. tandfonline.comliposomes.ca

The development of a stable, single-vial liposomal formulation often involves optimizing the drug-to-lipid ratio and the loading method. liposomes.ca Techniques such as creating a transmembrane pH gradient are used to actively load the drug into the liposome, which can result in high encapsulation efficiency. liposomes.caresearchgate.net Studies on liposomal vinorelbine have shown that drug retention within the liposomes after administration is dependent on the drug-to-lipid ratio, with higher ratios leading to better retention and longer drug release half-lives. liposomes.ca These findings from related compounds provide a strong rationale for the preclinical development of liposomal vinflunine to enhance its therapeutic potential. nih.govunipa.it

Table 2: Preclinical Research Findings for Liposomal Vinca Alkaloids

| Parameter | Research Finding | Example Compound | Source(s) |

|---|---|---|---|

| Drug Loading | pH-gradient methods allow for active and efficient drug loading into liposomes. | Vincristine | liposomes.caresearchgate.net |

| Drug Retention | Drug release half-life is dependent on the drug-to-lipid (D/L) ratio; a D/L of 0.3 (wt/wt) resulted in a release half-life of 11 hours. | Vinorelbine | liposomes.ca |

| Circulation Time | Encapsulation in liposomes, particularly those with sphingomyelin/cholesterol, extends circulation lifetimes. | Vincristine | liposomes.ca |

| Tumor Accumulation | Liposomal delivery substantially increases drug accumulation at the tumor site compared to the free drug. | Vincristine | liposomes.ca |

| Therapeutic Efficacy | Liposomal encapsulation leads to significantly increased preclinical antitumor activity. | Vincristine | liposomes.ca |

Pharmacokinetic Implications of Vinflunine Salt Formulation

The formulation of vinflunine as a ditartrate salt for administration has well-defined pharmacokinetic implications. Following intravenous administration, vinflunine exhibits a linear pharmacokinetic profile, meaning that exposure to the drug increases proportionally with the dose. drugbank.comeuropa.eu The drug is moderately bound to human plasma proteins (around 67.2%), primarily to high-density lipoproteins and serum albumin. drugbank.comeuropa.eu

Vinflunine demonstrates extensive tissue distribution, which is reflected by its large terminal volume of distribution, estimated to be approximately 2422 ± 676 L. drugbank.com The clearance of vinflunine from the body is influenced by renal function. europa.eueuropa.eu An important aspect of its metabolism is the formation of the only active metabolite, 4-O-deacetylvinflunine (DVFL). In humans, the exposure to DVFL is significant, reaching about 50-60% of the parent vinflunine exposure based on molar AUC (Area Under the Curve). tga.gov.au

The development of oral formulations has also been explored, with studies investigating the absolute bioavailability of vinflunine from soft and hard gelatin capsules. nih.gov These phase I trials revealed a high mean absolute bioavailability for both soft gelatin capsules (58.3%) and hard gelatin capsules (57.3%), with limited variability between individuals. nih.gov This indicates that a substantial fraction of the orally administered drug reaches the systemic circulation, a favorable pharmacokinetic property for potential future oral therapies. nih.gov No pharmacokinetic interactions were observed when vinflunine was combined with doxorubicin (B1662922). europa.eueuropa.eu

Table 3: Key Pharmacokinetic Parameters of Vinflunine

| Parameter | Value / Finding | Comments | Source(s) |

|---|---|---|---|

| Pharmacokinetic Profile | Linear | In the dose range of 30 mg/m² to 400 mg/m². | drugbank.comeuropa.eu |

| Volume of Distribution (Vd) | 2422 ± 676 L (~35 L/kg) | Suggests extensive distribution into tissues. | drugbank.com |

| Plasma Protein Binding | 67.2 ± 1.1% | Mainly binds to HDL and serum albumin. | drugbank.comeuropa.eu |

| Serum Clearance | ~0.63 L/h/kg | In humans after a single dose. | tga.gov.au |

| Active Metabolite | 4-O-deacetylvinflunine (DVFL) | Exposure (AUC) is 50-60% of vinflunine in humans. | tga.gov.au |

| Absolute Oral Bioavailability | 57.3% - 58.3% | For hard and soft gelatin capsules, respectively. | nih.gov |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 4-O-deacetylvinflunine (DVFL) | |

| Carboplatin | |

| Capecitabine | |

| Cisplatin | |

| Doxorubicin | |

| Gemcitabine (B846) | |

| L-tartaric acid | |

| Vinblastine (B1199706) | |

| Vincristine | |

| Vindesine (B1683056) | |

| Vinflunine | |

| Vinflunine ditartrate |

Emerging Research Avenues and Future Directions for L Tartaric Acid; Vinflunine Compound

Investigation of Novel Delivery Systems and Formulation Strategies

The evolution of vinflunine's application in oncology is increasingly tied to advancements in its formulation and delivery. marketresearchfuture.com While intravenous administration is standard for achieving rapid therapeutic effects, research is exploring novel formulations to enhance efficacy and patient compliance. marketresearchfuture.combhs.org.au Oral formulations are a key area of interest due to their convenience, which could significantly improve the quality of life for patients undergoing long-term treatment. marketresearchfuture.com

Researchers are also investigating subcutaneous delivery methods, which may offer a balance between the rapid action of intravenous infusion and the convenience of oral administration, potentially with fewer side effects. marketresearchfuture.combhs.org.au The development of new formulations and delivery routes is a critical trend aimed at improving patient outcomes and minimizing the adverse effects associated with traditional chemotherapy. marketresearchfuture.com These advancements are part of a broader strategy to expand the therapeutic uses of vinflunine (B192657) beyond its current indications. marketresearchfuture.com

Advanced Preclinical Models for Enhanced Efficacy Prediction

To better predict the clinical efficacy of vinflunine and its analogs, researchers are moving beyond traditional cell line-based assays towards more sophisticated preclinical models that more accurately mimic human tumors. biorxiv.org Patient-derived xenografts (PDXs) have emerged as a valuable tool in this regard. biorxiv.orgpagepressjournals.orginvivotek.com These models, created by implanting tumor tissue from a patient into an immunodeficient mouse, have been shown to preserve the histological and genomic characteristics of the original tumor. biorxiv.org PDX models are being used to evaluate the efficacy of vinflunine and to identify potential biomarkers of response. biorxiv.orginvivotek.com

Another promising area is the use of organoids, which are three-dimensional cell cultures derived from patient tumors. targetmol.comresearchgate.net Organoids can recapitulate the complex cellular architecture and heterogeneity of tumors, making them a powerful platform for drug screening and personalized medicine. ascopubs.orgsibils.org Studies are underway to characterize the response of bladder cancer organoids to vinflunine and to correlate these findings with patient outcomes. ascopubs.orgsibils.org These advanced preclinical models are crucial for de-risking clinical trials and ensuring that only the most promising drug candidates move forward. biorxiv.org

Rational Design of Next-Generation Vinflunine Analogs and Combinatorial Strategies

The development of vinflunine, a third-generation semi-synthetic vinca (B1221190) alkaloid, was itself a result of rational design, specifically the introduction of two fluorine atoms into the vinorelbine (B1196246) structure using superacidic chemistry. taylorandfrancis.comtandfonline.com This modification led to a distinct interaction with tubulin and superior antitumor activity in preclinical models compared to its parent compound. tandfonline.com Current research continues to build on this foundation, aiming to design next-generation analogs with even greater potency and a better safety profile. researchgate.netmdpi.comresearchgate.net The challenge lies in the complex structure of vinca alkaloids and the incomplete understanding of their binding site on tubulin, which has historically made rational design difficult. researchgate.net However, advances in synthetic chemistry are making it possible to create novel analogs that were previously inaccessible. nih.govacs.org

In parallel with the development of new analogs, there is significant interest in exploring combinatorial strategies to enhance the efficacy of vinflunine. Preclinical studies have shown that vinflunine acts synergistically with a variety of other chemotherapeutic agents, including cisplatin, doxorubicin (B1662922), and 5-fluorouracil. researchgate.netresearchgate.net There is also a strong rationale for combining vinflunine with targeted therapies. For example, its anti-angiogenic properties suggest potential synergy with anti-VEGF/VEGFR agents. researchgate.netnih.gov Additionally, the observation that tumors refractory to vinflunine may exhibit immune signatures associated with response to immune checkpoint inhibitors (ICIs) opens up the possibility of combination therapies with drugs like pembrolizumab. mdpi.commdpi.com Clinical trials are ongoing to evaluate various combination regimens, including vinflunine with gemcitabine (B846) and carboplatin. touchoncology.comnih.govclinicaltrials.gov

Expanding the Scope of L-Tartaric Acid's Role in Drug Discovery and Development

L-tartaric acid, a naturally occurring chiral organic compound, plays a crucial role in the synthesis and development of many pharmaceuticals, including vinflunine. blitchem.commdpi.com Its primary application in this context is as a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical step in the production of many drugs, as different enantiomers can have vastly different pharmacological activities and toxicities. rasayanjournal.co.in L-tartaric acid and its derivatives are widely used to form diastereomeric salts with racemic compounds, which can then be separated by crystallization. wikipedia.orgrasayanjournal.co.inmdpi.com This method has been successfully used in the synthesis of numerous bioactive molecules. nih.govrsc.orgacs.org

Beyond its use as a resolving agent, L-tartaric acid can also serve as a chiral building block or "chiral pool" for the synthesis of complex molecules. mdpi.comnih.gov Its two stereocenters can be used to unambiguously set the stereochemistry of a target molecule, which is invaluable for structure elucidation and the synthesis of structural analogs for structure-function studies. nih.gov The use of L-tartaric acid as a chiral precursor has been reported in the synthesis of various natural products and other bioactive compounds. nih.gov As the demand for enantiomerically pure drugs continues to grow, the importance of versatile and inexpensive chiral building blocks like L-tartaric acid is only expected to increase. mdpi.com

Integrated Research Approaches for Compound Optimization and Translational Science

The journey of vinflunine from a promising preclinical candidate to an approved therapeutic has been a long one, highlighting the challenges inherent in drug development. tandfonline.com To address these challenges and maximize the potential of new anticancer agents, there is a growing emphasis on integrated research approaches and translational science. researchgate.netnih.gov Translational research creates a crucial link between laboratory studies and clinical practice, allowing for a more dynamic and iterative process of drug development. tandfonline.comresearchgate.net

An integrated approach involves collecting patient samples from clinical trials and using them to investigate the tumor microenvironment's response to treatment, identify biomarkers of response and resistance, and predict patient prognosis. researchgate.netnih.gov This "bedside-to-bench" feedback loop can provide invaluable insights that can be used to optimize treatment strategies and guide the development of next-generation compounds. tandfonline.com For example, genomic analysis of tumors from patients who did or did not respond to vinflunine can help to identify potential biomarkers that could be used to select patients who are most likely to benefit from the drug. mdpi.com Furthermore, understanding the mechanisms of resistance to vinflunine can inform the design of rational combination therapies that can overcome this resistance. mdpi.com By embracing these integrated and translational research approaches, the scientific community can hope to accelerate the development of more effective and personalized cancer therapies. tandfonline.comresearchgate.net

Q & A

Basic: What is the biosynthetic pathway of L-tartaric acid in higher plants, and how is it linked to vitamin C metabolism?

L-Tartaric acid biosynthesis in plants, particularly grapes (Vitis spp.), proceeds via the oxidation of L-idonic acid, a metabolite derived from vitamin C (ascorbic acid). This pathway involves a rate-limiting enzymatic step that converts L-idonic acid to 5-keto-D-gluconic acid, which is further isomerized and reduced to form L-tartaric acid. The linkage to vitamin C metabolism suggests that modulating this pathway could enhance vitamin C accumulation in non-tartrate-forming species .

Basic: What are the pharmacological mechanisms underlying L-tartaric acid's antihypertensive effects?

L-Tartaric acid induces vasorelaxation and reduces blood pressure by activating endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production, and elevating cyclic guanosine monophosphate (cGMP) levels. These effects are dose-dependent and validated in ex vivo aortic ring assays, with 10 mM L-tartaric acid achieving >50% vasodilation in pre-contracted vessels .

Advanced: How can response surface methodology (RSM) optimize the catalytic efficiency of L-tartaric acid in synthesizing 20(R)-ginsenoside Rg3?

RSM with a central composite design was used to optimize the conversion of protopanaxadiol saponins to 20(R)-ginsenoside Rg3 using D,L-tartaric acid. Key parameters include:

Basic: What analytical techniques authenticate the origin of L-tartaric acid in wine production?

Isotope ratio mass spectrometry (IRMS) of <sup>18</sup>O/<sup>16</sup>O and <sup>13</sup>C/<sup>12</sup>C ratios distinguishes natural (grape-derived) from synthetic L-tartaric acid. Natural tartaric acid exhibits δ<sup>13</sup>C values between -25‰ to -28‰, while synthetic variants range from -14‰ to -18‰ .

Advanced: How does the Bootstrapping soft shrinkage (BOSS) algorithm improve terahertz spectral analysis of L-tartaric acid?

BOSS identifies critical spectral regions (e.g., 1.0–1.5 THz) by iteratively eliminating non-informative variables. Compared to CARS-PLS and MC-UVE-PLS, BOSS achieved higher prediction accuracy (R<sup>2</sup> > 0.95) for L-tartaric acid’s absorption peaks, aligning with density functional theory (DFT) simulations of vibrational modes .

Basic: What are the solubility and storage considerations for L-tartaric acid in experimental settings?

L-Tartaric acid is soluble in DMSO (90 mg/mL at 25°C). For long-term stability, store solutions at -80°C (6 months) or -20°C (1 month). Powdered forms remain stable for 3 years at -20°C .

Advanced: What structural features enable L-tartaric acid’s chiral resolution capabilities?

The molecule’s two chiral centers (2R,3R configuration) and four hydroxyl groups enable enantioselective interactions. Its SMILES string (OC(C(O)C(O)=O)C(O)=O) and 3D conformation (ball-and-stick model) reveal hydrogen-bonding networks critical for forming diastereomeric salts with racemic amines .

Basic: How is L-tartaric acid metabolized in humans, and what percentage is excreted unchanged?

Only 15–20% of ingested L-tartaric acid is excreted renally. The majority is metabolized by gut microbiota in the large intestine, producing short-chain fatty acids and CO2 .

Advanced: What regulatory frameworks govern the use of D,L-tartaric acid versus L-tartaric acid in winemaking?

The International Organisation of Vine and Wine (OIV) permits D,L-tartaric acid as a processing aid to reduce calcium levels in musts. However, only grape-derived L-tartaric acid is authorized for acidification in the EU, with strict IRMS-based authentication required .

Advanced: How does L-tartaric acid enhance compatibility in starch/PBAT polymer blends?

L-Tartaric acid (1–2 wt%) acts as a compatibilizer in starch/poly(butylene adipate-co-terephthalate) (PBAT) films by forming hydrogen bonds with starch hydroxyl groups and ester linkages with PBAT. Optimal blends show 30% increased tensile strength and reduced phase separation, validated via FTIR and mechanical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.